5-{[(2-Ethylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(2-Ethylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid, a versatile compound widely used in organic synthesis. Meldrum’s acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is known for its high reactivity and stability, making it a valuable reagent in various chemical reactions .
Preparation Methods
The synthesis of 5-{[(2-Ethylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with an appropriate amine and aldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
5-{[(2-Ethylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-{[(2-Ethylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{[(2-Ethylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of specific biochemical pathways . Its high reactivity allows it to form covalent bonds with target molecules, altering their function and activity .
Comparison with Similar Compounds
5-{[(2-Ethylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione can be compared with other similar compounds, such as:
Meldrum’s acid: The parent compound, known for its high reactivity and stability.
Dimedone: A similar compound with a different structure but comparable reactivity.
Barbituric acid: Another related compound with similar chemical properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications .
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-[(2-ethylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H17NO4/c1-4-10-7-5-6-8-12(10)16-9-11-13(17)19-15(2,3)20-14(11)18/h5-9,16H,4H2,1-3H3 |
InChI Key |
ITHYOXKOGMABMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
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